molecular formula C9H10N2 B1297477 3-((Methylamino)methyl)benzonitrile CAS No. 90389-96-1

3-((Methylamino)methyl)benzonitrile

Cat. No. B1297477
CAS RN: 90389-96-1
M. Wt: 146.19 g/mol
InChI Key: KBRCDVSFCMVQSN-UHFFFAOYSA-N
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Description

3-((Methylamino)methyl)benzonitrile is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 . It is also known by its IUPAC name, 3-((Methylamino)methyl)benzonitrile .


Molecular Structure Analysis

The molecular structure of 3-((Methylamino)methyl)benzonitrile consists of a benzene ring attached to a nitrile group and a methylamino group . The InChI code for this compound is 1S/C8H8N2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

3-((Methylamino)methyl)benzonitrile is a liquid at room temperature . It has a boiling point of 259.8°C . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Catalytic Conversion and Formation of Products

The compound 3-((Methylamino)methyl)benzonitrile demonstrates potential in catalysis, specifically in the conversion of methyl benzoate and NH3 into benzonitrile, benzoic acid, benzamide, N-methylbenzamide, and methanol using Montmorillonite K10 clay. This reaction showcases the compound's role in facilitating various product formations through catalytic processes (Wali et al., 1998).

Fluorescence and TICT Excited States

In the field of photophysics, 4-(methylamino)benzonitrile (a related compound) and its derivatives, including 3-methylated derivatives, have been studied for their fluorescence properties. These studies have shed light on the dual fluorescence and the forbidden nature of the long wave anomalous band, contributing to the understanding of TICT (Twisted Intramolecular Charge Transfer) excited states (Rotkiewicz & Rettig, 1992).

Organic Synthesis Applications

In organic synthesis, 3-((Methylamino)methyl)benzonitrile is involved in the synthesis of complex organic compounds. For example, its reaction with magnesium bis(diisopropylamide) leads to the formation of 4-amino-1,2-dihydro-3-quinolinecarboxylates, which have applications in pharmaceutical and material sciences (Kobayashi et al., 1997).

Photophysical Processes and Internal Conversion

The compound plays a role in photophysical studies, particularly in internal conversion processes. Studies with 3,5-dimethyl-4-(methylamino)benzonitrile in alkane solvents have provided insights into fluorescence quantum yield, intersystem crossing, and internal conversion rates. This research is crucial for understanding the behavior of organic molecules under light exposure (Rückert et al., 2000).

Inhibition of Cyclotrimerization

Research on ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile has shown that certain α-amino lithium imides can inhibit the cyclotrimerization of the benzonitrile moiety, leading to the formation of triazine compounds. This finding is significant for understanding and controlling polymerization processes in chemical manufacturing (Davies et al., 1997).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-(methylaminomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRCDVSFCMVQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238125
Record name Benzonitrile, 3-((methylamino)methyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Methylamino)methyl)benzonitrile

CAS RN

90389-96-1
Record name 3-[(Methylamino)methyl]benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-((methylamino)methyl)-
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Record name Benzonitrile, 3-((methylamino)methyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylaminomethyl)benzonitrile
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Synthesis routes and methods

Procedure details

To a stirred solution of methylamine (40% in water) (200 mL) under N2, was added 3-(bromomethyl)benzonitrile (10 g, 0.051 mol) slowly in small portions over a period of 10 min at 0° C. After being stirred at RT for 3 h, the reaction mixture was extracted with DCM. Then the organic layer was washed with brine and dried over sodium sulphate and concentrated under reduced pressure. The obtained crude was purified using column chromatography on silica gel (pet ether/ethyl acetate) to afford the title compound as a pale yellow liquid (6.1 g, 82%). 1H NMR (DMSO-d6, 400 MHz) δ 7.74 (s, 1H), 7.63-7.68 (m, 2H), 7.48-7.52 (m, 1H) 3.66 (s, 2H), 2.22 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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